4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine
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Overview
Description
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is a chemical compound that has recently gained significant attention in scientific research. This compound is known to have potential applications in the field of drug discovery due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is not fully understood. However, it is believed that this compound works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine in lab experiments is its potential to inhibit various enzymes and signaling pathways. This makes it a promising compound for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the toxicity levels of this compound.
Future Directions
There are several future directions for research on 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine. One direction is to further study its mechanism of action and its potential to inhibit various enzymes and signaling pathways. Another direction is to study its potential toxicity levels and its effects on animal models. Additionally, further research is needed to determine its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Synthesis Methods
The synthesis of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine involves a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridazine with sodium methoxide to form 2-methoxy-5-nitropyridazine. The second step involves the reaction of 2-methoxy-5-nitropyridazine with 4-chlorobenzyl mercaptan to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride. The third step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride with sodium sulfide to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide. The final step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide with 4-chlorobenzyl chloride to form 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine.
Scientific Research Applications
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has potential applications in the field of drug discovery. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains. Additionally, this compound has been tested for its potential to inhibit various enzymes and has shown promising results.
properties
CAS RN |
3494-15-3 |
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Product Name |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
Molecular Formula |
C19H14Cl2N4S2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H14Cl2N4S2/c20-14-5-1-12(2-6-14)9-26-18-16-17(23-11-22-16)19(25-24-18)27-10-13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,23) |
InChI Key |
HNCRPRCOGKJGGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
Other CAS RN |
3494-15-3 |
Origin of Product |
United States |
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